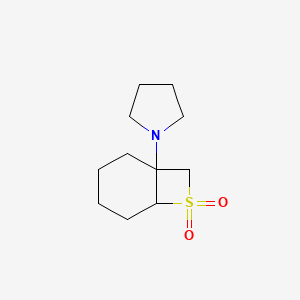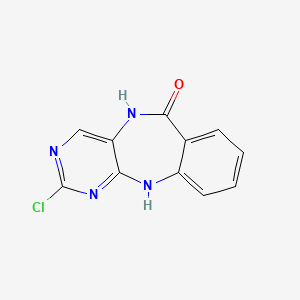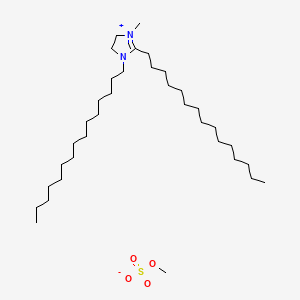
1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are a class of organic compounds characterized by the presence of an imidazolium ring. These compounds are known for their surfactant properties and are used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates typically involves the alkylation of imidazole with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The resulting alkylated imidazole is then quaternized with methyl sulfate to form the final imidazolium compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains or the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazolium N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates have a wide range of applications in scientific research:
Chemistry: Used as ionic liquids and catalysts in various organic reactions.
Biology: Employed as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized as surfactants in detergents, emulsifiers in cosmetics, and dispersants in paints and coatings.
Mecanismo De Acción
The mechanism of action of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates involves their interaction with biological membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. In addition, the imidazolium ring can interact with various molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolium compounds with different alkyl chain lengths: These compounds have similar properties but may differ in their solubility and surfactant efficiency.
Pyridinium compounds: Another class of quaternary ammonium compounds with similar surfactant properties but different chemical structures.
Quaternary ammonium compounds: A broader category that includes imidazolium and pyridinium compounds, known for their antimicrobial and surfactant properties.
Uniqueness
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are unique due to their specific combination of alkyl chain lengths and the presence of an amidoethyl group. This unique structure enhances their surfactant properties and makes them particularly effective in disrupting microbial cell membranes.
Propiedades
Número CAS |
72623-82-6 |
|---|---|
Fórmula molecular |
C35H72N2O4S |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
1-methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C34H69N2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-35(3)32-33-36(34)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-33H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
STAQPTVUGDKIIU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCCCCCCCCCCCCCC)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


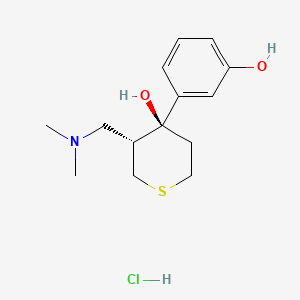
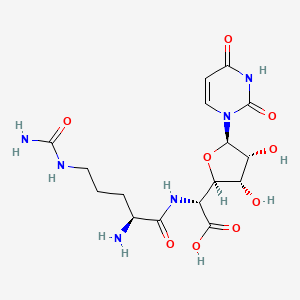
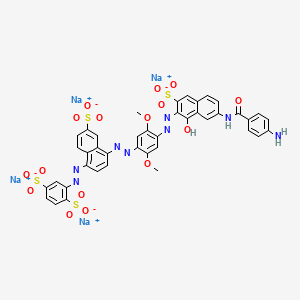

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
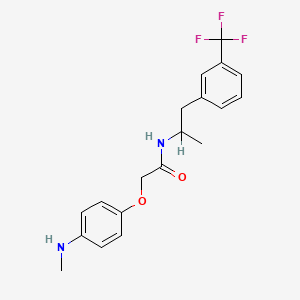
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)
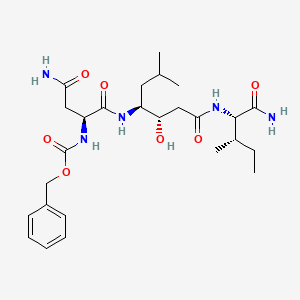
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



